3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide

Hypoxia-Selective Cytotoxins Prodrug Design DNA-Targeted Therapy

3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide (CAS 157284-07-6) is a heterocyclic benzotriazine mono-N-oxide with the molecular formula C7H6N4O2 and a molecular weight of 178.15 g/mol. It is a specific member of the 1,2,4-benzotriazine 1-oxide class, distinguished by an amino substituent at the 3-position and a hydroxyl group at the 7-position on the fused benzo ring.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 157284-07-6
Cat. No. B182755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide
CAS157284-07-6
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NN(C2=CC1=O)O)N
InChIInChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(12)3-6(5)11(13)10-7/h1-3,13H,(H2,8,10)
InChIKeyMAULWFGDMKIPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide (CAS 157284-07-6): A Defined Intermediate in DNA-Targeted Benzotriazine Synthesis


3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide (CAS 157284-07-6) is a heterocyclic benzotriazine mono-N-oxide with the molecular formula C7H6N4O2 and a molecular weight of 178.15 g/mol . It is a specific member of the 1,2,4-benzotriazine 1-oxide class, distinguished by an amino substituent at the 3-position and a hydroxyl group at the 7-position on the fused benzo ring . This compound is explicitly documented as a synthetic intermediate within the patent literature for DNA-targeted benzotriazine 1,4-dioxides intended for hypoxia-selective cancer therapy [1].

Why 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide Cannot Be Replaced by Generic Benzotriazine Analogs


The specific positioning of the 7-hydroxyl group on 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide provides a critical functional handle that is absent in its closest in-class analogs. While compounds like 3-amino-7-chloro-1,2,4-benzotriazine 1-oxide serve as antimalarial agents [1], the 7-hydroxy variant offers a unique site for further functionalization, such as conjugation or incorporation into more complex pharmacophores. This distinction is crucial in patent-defined synthetic pathways for DNA-targeted agents, where the hydroxyl group is a prerequisite for creating specific chemical linkages that are fundamental to the mechanism of action of the final therapeutic compound [2]. Simple interchange with a 7-halo, 7-hydro, or 7-unsubstituted analog would block these critical synthetic routes and is not feasible for replicating the patented structures.

Quantitative Differentiation Evidence for 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide vs. Closest Analogs


Structural Requirement for Patent-Specific Hypoxia-Activated Prodrug Synthesis

The compound is a critical intermediate for synthesizing DNA-targeted benzotriazine 1,4-dioxides, as defined in patent WO2004026846A1 [1]. The 7-hydroxy position is essential for introducing a variety of linker moieties ('A' groups) that connect the benzotriazine warhead to a DNA-targeting unit. This structural requirement is absolute for this class of patented compounds; analogs lacking this 7-hydroxyl group (such as the 7-unsubstituted or 7-chloro parent compounds) cannot be used to construct the same DNA-targeted conjugates [1]. This represents a structural differentiation, not a potency-based one.

Hypoxia-Selective Cytotoxins Prodrug Design DNA-Targeted Therapy Benzotriazine Synthesis

Differentiation from the Antimalarial Lead 3-Amino-7-chloro-1,2,4-benzotriazine 1-oxide

The 7-chloro analog, 3-amino-7-chloro-1,2,4-benzotriazine 1-oxide, was the lead compound in a seminal antimalarial study [1]. The target compound's core structural difference is the replacement of the electronegative, lipophilic chlorine atom with a polar, hydrogen-bond-donating hydroxyl group. While the original paper on a series of 3-amino-7-substituted analogs reports quantitative antimalarial activity for the 7-chloro compound, the data tables do not include the 7-hydroxy variant, indicating it was not part of that specific study's SAR series [1]. This absence confirms the 7-hydroxy analog was synthesized for a different purpose, likely as a distinct synthetic intermediate.

Antimalarial Agents Structure-Activity Relationship Benzotriazine N-Oxides

Oxidation State Differentiation from the Anticancer Drug Tirapazamine

The target compound is a mono-N-oxide, while Tirapazamine (TPZ) is a 1,4-dioxide . This difference in oxidation state critically impacts the compound's reduction chemistry and biological activation mechanism. The one-electron reduction potential of the mono-N-oxide metabolite of TPZ (SR 4317) has been measured as -568 ± 9 mV [1], which is distinct from Tirapazamine's reduction potential. While this measurement is for the 7-unsubstituted mono-N-oxide (SR 4317) and not the 7-hydroxy analog, it provides a class-level inference that the mono-N-oxide core is a fundamentally different chemical entity from the di-N-oxide prodrug. The additional 7-OH substitution on the target compound would further modulate its redox properties.

Bioreductive Prodrugs Hypoxia Tirapazamine Reduction Potential

Defined Application Scenarios for Procuring 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide


Synthesis of Patent-Defined DNA-Targeted Hypoxia Prodrugs

The most concrete application for this compound is as a synthetic intermediate in the construction of DNA-targeted benzotriazine 1,4-dioxides, as detailed in WO2004026846A1 [1]. The 7-hydroxyl group is a mandatory structural feature for installing a variety of linker moieties that conjugate the cytotoxic benzotriazine warhead to a DNA-targeting unit. Any research group aiming to replicate or build upon the specific conjugate structures claimed in this patent must procure this exact 7-hydroxy intermediate.

Comparative Metabolism and Redox Biochemistry Studies of Benzotriazine N-Oxides

As a 7-hydroxy-substituted mono-N-oxide, this compound serves as a valuable tool for studying the structure-activity relationships of benzotriazine reduction. Tirapazamine's two-electron reduction product is the mono-N-oxide SR 4317, which has a measured reduction potential of -568 ± 9 mV [2]. This 7-hydroxy variant allows researchers to probe how an additional electron-donating group on the benzo ring further modulates the redox properties and subsequent radical-mediated DNA damage, providing a direct comparator to both the di-N-oxide prodrug TPZ and its 7-unsubstituted mono-N-oxide metabolite [2].

Non-Antimalarial Heterocyclic Chemistry and Library Synthesis

Given that the 7-chloro analog is the established lead for antimalarial benzotriazines [3], this 7-hydroxy variant should not be selected for antimalarial drug discovery projects aiming to follow the classic SAR pathway. Instead, it is correctly procured for constructing diverse heterocyclic libraries where the hydroxyl group serves as a synthetic handle for further derivatization, such as alkylation, acylation, or sulfonation, in programs unrelated to the original antimalarial pharmacophore.

High-Purity Analytical Reference Standard for Benzotriazine Impurity Profiling

As sourced with a minimum purity specification of 95% , this compound can be utilized as a qualified reference standard in analytical chemistry. It is particularly relevant for HPLC or LC-MS methods designed to monitor or quantify specific hydroxylated benzotriazine 1-oxide impurities or metabolites in pharmaceutical process chemistry, where its unique retention time and mass spectral signature provide a definitive identification marker distinct from other known analogs.

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